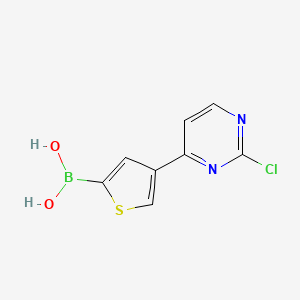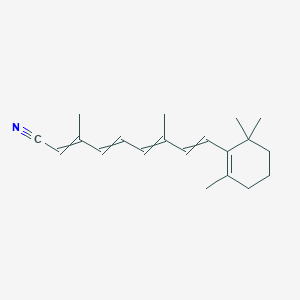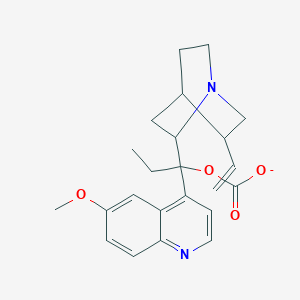![molecular formula C16H14BrNO2 B14094745 (4-bromophenyl)({[(1E)-1-(4-methylphenyl)ethylidene]amino}oxy)methanone](/img/structure/B14094745.png)
(4-bromophenyl)({[(1E)-1-(4-methylphenyl)ethylidene]amino}oxy)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-methylphenyl)ethanone O-(4-bromobenzoyl)oxime is an organic compound with the molecular formula C16H14BrNO2 and a molar mass of 332.19 g/mol . This compound is known for its unique chemical structure, which includes a bromobenzoyl group and an oxime functional group attached to a 4-methylphenyl ethanone backbone .
Métodos De Preparación
The synthesis of 1-(4-methylphenyl)ethanone O-(4-bromobenzoyl)oxime typically involves the reaction of 1-(4-methylphenyl)ethanone with hydroxylamine hydrochloride to form the oxime derivative. This intermediate is then reacted with 4-bromobenzoyl chloride in the presence of a base such as pyridine to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Análisis De Reacciones Químicas
1-(4-methylphenyl)ethanone O-(4-bromobenzoyl)oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(4-methylphenyl)ethanone O-(4-bromobenzoyl)oxime has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(4-methylphenyl)ethanone O-(4-bromobenzoyl)oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with biological molecules, influencing their activity. The bromobenzoyl group may interact with enzymes or receptors, modulating their function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar compounds to 1-(4-methylphenyl)ethanone O-(4-bromobenzoyl)oxime include:
1-(4-methylphenyl)ethanone: Lacks the bromobenzoyl and oxime groups, making it less reactive in certain chemical reactions.
4-bromobenzoyl chloride: Contains the bromobenzoyl group but lacks the oxime functionality.
4-methylacetophenone oxime: Contains the oxime group but lacks the bromobenzoyl group.
The uniqueness of 1-(4-methylphenyl)ethanone O-(4-bromobenzoyl)oxime lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activity.
Propiedades
Fórmula molecular |
C16H14BrNO2 |
|---|---|
Peso molecular |
332.19 g/mol |
Nombre IUPAC |
[(E)-1-(4-methylphenyl)ethylideneamino] 4-bromobenzoate |
InChI |
InChI=1S/C16H14BrNO2/c1-11-3-5-13(6-4-11)12(2)18-20-16(19)14-7-9-15(17)10-8-14/h3-10H,1-2H3/b18-12+ |
Clave InChI |
GSSQKTIKJHKUSY-LDADJPATSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)/C(=N/OC(=O)C2=CC=C(C=C2)Br)/C |
SMILES canónico |
CC1=CC=C(C=C1)C(=NOC(=O)C2=CC=C(C=C2)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-benzyl-3-(4-fluorophenyl)-7,9-dimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B14094670.png)
![N'-{(E)-[3-(benzyloxy)phenyl]methylidene}pyridine-2-carbohydrazide](/img/structure/B14094678.png)
![2-[2-(3,4-Dimethoxyphenyl)ethyl]-5,7-dimethyl-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14094694.png)
![8-(4-ethoxyphenyl)-1-methyl-3-(2-methylpropyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14094698.png)

![N-[5-(2-cyclopentylethyl)-1H-1,2,4-triazol-3-yl]-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide](/img/structure/B14094708.png)
![8-[(2-hydroxyethyl)sulfanyl]-3-methyl-7-nonyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14094714.png)




![2'-[2-(1-Methyl-2-piperidyl)ethyl]-cinnamanilide](/img/structure/B14094741.png)
![2-(6-Chloro-1,3-benzothiazol-2-yl)-1-[4-(propan-2-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14094748.png)
